molecular formula C25H30N2O2 B14726569 4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 6310-60-7

4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14726569
CAS No.: 6310-60-7
M. Wt: 390.5 g/mol
InChI Key: OKKXTVAECVZMOM-UHFFFAOYSA-N
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Description

4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and as a reagent in analytical chemistry. It is characterized by its complex molecular structure, which includes a dimethoxyphenyl group and two dimethylaniline groups connected via a methylene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 2,3-dimethoxybenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its dimethylaniline groups are known to interact with nucleophilic sites, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the dimethoxyphenyl group.

    4,4’-Methylene-bis(2-methylaniline): Contains methyl groups instead of methoxy groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar but with different substitution patterns.

Uniqueness

4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as dye synthesis and analytical chemistry .

Properties

CAS No.

6310-60-7

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(2,3-dimethoxyphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C25H30N2O2/c1-26(2)20-14-10-18(11-15-20)24(19-12-16-21(17-13-19)27(3)4)22-8-7-9-23(28-5)25(22)29-6/h7-17,24H,1-6H3

InChI Key

OKKXTVAECVZMOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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